molecular formula C10H10N2O B1386924 1-(1-Methyl-1H-indazol-6-yl)ethanone CAS No. 1159511-25-7

1-(1-Methyl-1H-indazol-6-yl)ethanone

Cat. No.: B1386924
CAS No.: 1159511-25-7
M. Wt: 174.2 g/mol
InChI Key: TWEFAZURHNZEOD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazol-6-yl)ethanone is a chemical compound with the molecular formula C10H10N2O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1H-indazol-6-yl)ethanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. The compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activities. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, further elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound, affecting its distribution within different cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-indazol-6-yl)ethanone typically involves the reaction of 1-methylindazole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 1-methylindazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-indazol-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

1-(1-Methyl-1H-indazol-6-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

1-(1-Methyl-1H-indazol-6-yl)ethanone can be compared with other indazole derivatives, such as:

    1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic properties.

    1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to that of phenylbutazone.

    1-Methyl-1H-indazole-4-acetic acid: Exhibits weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which may offer advantages in certain applications over other indazole derivatives.

Properties

IUPAC Name

1-(1-methylindazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFAZURHNZEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657114
Record name 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-25-7
Record name 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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